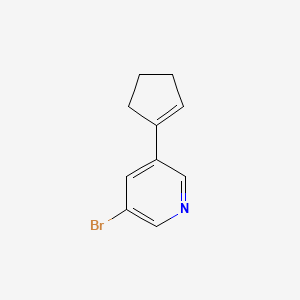

3-Bromo-5-cyclopenten-1-ylpyridine

Description

Properties

Molecular Formula |

C10H10BrN |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

3-bromo-5-(cyclopenten-1-yl)pyridine |

InChI |

InChI=1S/C10H10BrN/c11-10-5-9(6-12-7-10)8-3-1-2-4-8/h3,5-7H,1-2,4H2 |

InChI Key |

RTQGRVSXMXBTBH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C1)C2=CC(=CN=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds for Comparison:

5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b)

- Core Structure : Pyrrolo[2,3-b]pyridine (fused bicyclic system) vs. simple pyridine.

- Substituents : Ethynylpyridine at position 3; bromine at position 5.

- Electronic Effects : The ethynyl group is electron-withdrawing, polarizing the aromatic system.

5-Bromo-3-((3-methoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (20c)

- Substituents : 3-Methoxyphenyl ethynyl group at position 3.

- Electronic Effects : Methoxy group provides electron-donating resonance effects, counterbalancing the ethynyl withdrawal .

5-Bromo-3-(p-tolylethynyl)-1H-pyrrolo[2,3-b]pyridine (20d)

- Substituents : p-Tolyl ethynyl group at position 3.

- Steric Effects : Methyl group on the aryl ring increases steric hindrance.

5-Bromopyridin-3-ylamine

Comparative Analysis:

Spectroscopic Properties

- ¹H NMR Shifts :

- Compound 20b : Aromatic protons resonate at δ 8.81 (s, 1H), δ 8.56 (d, 1H), and δ 8.40 (s, 2H), reflecting electron-withdrawing ethynyl effects .

- Compound 20c : Methoxy group causes downfield shifts in aryl protons (δ 7.33–6.96) .

- This compound : Expected upfield shifts for cyclopentenyl protons (δ 5.5–6.0 for alkene protons) and deshielded pyridine protons due to bromine.

Preparation Methods

Synthetic Pathway

This method involves a two-step process: Grignard addition to a pyridinecarbaldehyde precursor, followed by dehydration to form the cyclopentenyl group (Figure 1).

Step 1: Grignard Addition

Starting Material : 5-Bromo-3-pyridinecarbaldehyde (CAS: 13535-01-8)

Reagent : Cyclopentylmagnesium bromide

Conditions :

Step 2: Dehydration

Reagent : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

Conditions :

Key Advantages

-

Regioselectivity : The bromine atom remains intact at the 3-position during dehydration.

-

Scalability : Demonstrated at >500 mg scale with consistent yields.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Starting Material : 3,5-Dibromopyridine (CAS: 13535-01-8)

Reagent : Cyclopentenylboronic acid or ester

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

Conditions :

Stille Coupling

Starting Material : 5-Iodo-3-bromopyridine

Reagent : Cyclopentenylstannane

Catalyst : Pd(PPh₃)₄

Conditions :

Challenges

-

Substrate Availability : 3,5-Dihalopyridines are less accessible than monosubstituted analogs.

-

Byproducts : Competing couplings at the 3-position necessitate careful optimization.

Direct Bromination of 5-Cyclopentenylpyridine

Bromination Protocol

Starting Material : 5-Cyclopentenylpyridine

Reagent : N-Bromosuccinimide (NBS) or Br₂

Conditions :

Limitations

-

Regioselectivity : Bromination predominantly occurs at the 3-position but competes with side reactions.

-

Purification Difficulty : Requires multiple chromatographic steps to isolate the desired product.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Grignard/Dehydration | 5-Bromo-3-pyridinecarbaldehyde | 78 | High regioselectivity, scalable | Requires acid-catalyzed conditions |

| Suzuki Coupling | 3,5-Dibromopyridine | 65 | Modular for diverse substituents | Low yield due to competing coupling |

| Direct Bromination | 5-Cyclopentenylpyridine | 50 | Simple one-step process | Poor selectivity and yield |

Optimization Strategies

Q & A

Q. Basic Research Focus

- NMR spectroscopy : and NMR verify cyclopentenyl integration and bromine-induced deshielding (e.g., pyridine C-3/Br coupling in ) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 254.0 for CHBrN) .

- X-ray crystallography : Resolves ambiguity in regiochemistry, especially for cyclopentenyl orientation .

What functionalization strategies are viable for modifying the cyclopentenyl or pyridine moieties?

Q. Advanced Research Focus

- Electrophilic substitution : Bromine at C-3 directs further halogenation or nitration on the pyridine ring .

- Cross-coupling : Stille or Negishi reactions enable introduction of aryl/heteroaryl groups to the cyclopentenyl unit .

- Reductive amination : Cyclopentenyl double bonds can be hydrogenated to generate saturated analogs for stability studies .

Challenge: Steric hindrance from the cyclopentenyl group may limit reactivity at C-5; microwave-assisted synthesis mitigates this .

How should researchers address contradictions in reported spectroscopic data for bromopyridine derivatives?

Advanced Research Focus

Discrepancies in NMR shifts or melting points (e.g., ±5°C variations) often arise from:

- Solvent polarity : Deuterated solvents (CDCl vs. DMSO-d) alter peak splitting .

- Impurity profiles : Trace solvents or byproducts skew melting points (e.g., 133–136°C in 2-bromo-5-hydroxypyridine ).

Resolution : - Validate purity via HPLC (≥95% by area) .

- Cross-reference with databases like PubChem or Reaxys, noting solvent-specific NMR data .

What methodologies optimize regioselectivity in cyclopentenyl-pyridine coupling reactions?

Q. Advanced Research Focus

- Ligand design : Bulky ligands (e.g., SPhos) favor coupling at sterically accessible sites .

- Substrate pre-activation : Boronic ester derivatives of cyclopentenyl groups improve reaction kinetics .

- DFT calculations : Predict electronic effects of substituents on pyridine’s reactivity .

How can computational modeling predict the bioactivity of this compound derivatives?

Q. Advanced Research Focus

- Docking studies : Screen against kinase targets (e.g., EGFR) using PyMOL or AutoDock, leveraging the bromine’s halogen-bonding potential .

- QSAR models : Correlate logP values (calculated ~2.8) with membrane permeability for CNS-targeted drugs .

What are the emerging applications of this compound in medicinal chemistry?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.